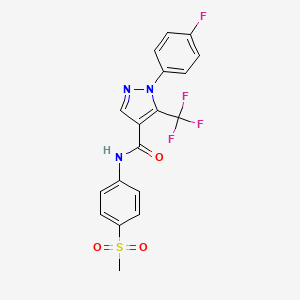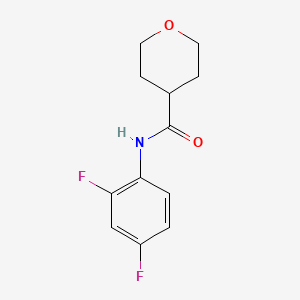
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide, also known as FMPCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of glutamate signaling in the brain. By blocking the activation of mGluR5, N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide can modulate the release of neurotransmitters such as dopamine, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a reduction in anxiety and depression-like behaviors. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has also been found to reduce the expression of inflammatory cytokines in the brain, which can have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has several advantages for use in lab experiments. It is highly selective for mGluR5, which allows for precise modulation of glutamate signaling in the brain. It also has a high affinity for the receptor, which allows for lower doses to be used in experiments. However, one limitation of N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over longer periods of time.
Orientations Futures
There are several future directions for the use of N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide in scientific research. One potential application is in the study of addiction, as mGluR5 has been implicated in the development of drug addiction. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide could be used to modulate glutamate signaling in the brain and potentially reduce drug-seeking behavior. Another potential direction is in the study of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as mGluR5 has been found to be involved in the progression of these diseases. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide could be used to modulate glutamate signaling and potentially slow the progression of these diseases. Overall, N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has the potential to be a valuable tool for the study of neurological disorders and could lead to the development of new treatments for these conditions.
Méthodes De Synthèse
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methylbenzoic acid with 2-picolylamine. The resulting intermediate is then reacted with methyl iodide to yield N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in many neurological disorders such as anxiety, depression, and addiction. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has also been found to have potential applications in the study of Parkinson's disease, as it can modulate the release of dopamine in the brain.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-8-11(15)6-7-12(9)17-14(18)13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVJKSKPZMPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)
![2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538555.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide](/img/structure/B7538573.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)


![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)



![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)
